molecular formula C9H17Cl2N3O B13353316 Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride

Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride

Cat. No.: B13353316
M. Wt: 254.15 g/mol
InChI Key: PWUODWXXXCVKML-BPRGXCPLSA-N
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Description

Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is a synthetic organic compound It features a cyclopentane ring substituted with an amine group and a pyrazole moiety

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m1../s1

InChI Key

PWUODWXXXCVKML-BPRGXCPLSA-N

Isomeric SMILES

CN1C=C(C=N1)O[C@H]2CCC[C@H]2N.Cl.Cl

Canonical SMILES

CN1C=C(C=N1)OC2CCCC2N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Cyclopentane Ring: Starting from a suitable precursor, the cyclopentane ring is constructed through cyclization reactions.

    Introduction of the Amine Group: The amine group is introduced via nucleophilic substitution or reductive amination.

    Attachment of the Pyrazole Moiety: The pyrazole ring is attached through etherification or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or pyrazole moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amine to an alkyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the cyclopentane or pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development, particularly for targeting specific enzymes or receptors.

    Biology: As a tool for studying biological pathways and mechanisms.

    Industry: In the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety might play a key role in binding to these targets, while the cyclopentane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine
  • Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine monohydrochloride

Uniqueness

Rel-(1R,2S)-2-((1-methyl-1H-pyrazol-4-yl)oxy)cyclopentan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of two hydrochloride groups, which may influence its solubility, stability, and biological activity.

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